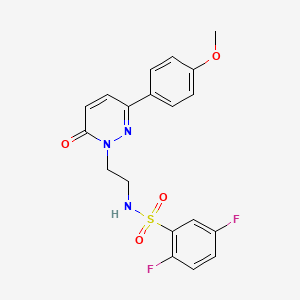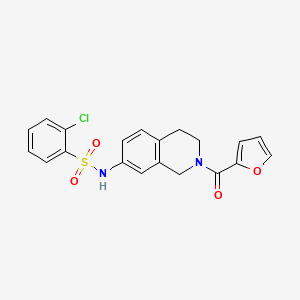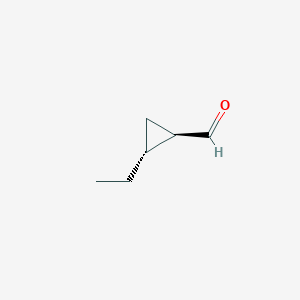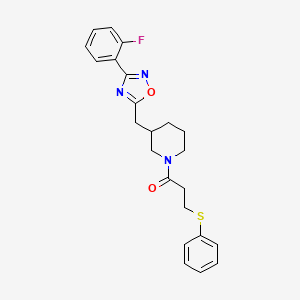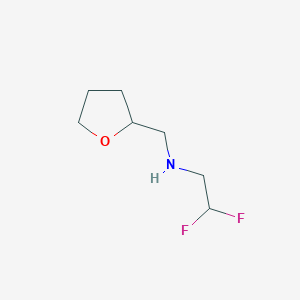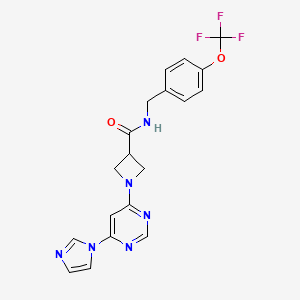![molecular formula C22H22N2O4S B2627829 N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-2-sulfonamide CAS No. 922093-22-9](/img/structure/B2627829.png)
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C22H22N2O4S and its molecular weight is 410.49. The purity is usually 95%.
BenchChem offers high-quality N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Protein Binding Studies : The fluorescent properties of a similar sulfonamide compound were used to study the binding of parabens to bovine serum albumin. This method provides a sensitive way to determine binding nature and suggests a hydrophobic binding mechanism (Jun et al., 1971).
Antimalarial and Antiviral Properties : Sulfonamide derivatives were investigated for their in vitro antimalarial activity and characterized for their ADMET properties. These compounds, including those with the benzo[b][1,4]oxazin-3-yl and benzo[b][1,4]thiazin-3-yl rings, demonstrated promising antimalarial activity (Fahim & Ismael, 2021).
Carbonic Anhydrase Inhibition : Research on primary sulfonamides, including those based on [1,4]oxazepine, has shown strong inhibition of human carbonic anhydrases, which are therapeutically relevant (Sapegin et al., 2018).
Proton Exchange Membranes : Sulfonated polybenzothiazoles, incorporating naphthalene units, have been developed for use in proton exchange membranes. These materials show high proton conductivity, thermal and oxidative stability, making them suitable for applications in fuel cells (Wang & Guiver, 2017).
PET Imaging : Carbon-11 labeled naphthalene-sulfonamides have been synthesized for potential PET imaging applications, specifically targeting human CCR8, a protein implicated in various diseases (Wang et al., 2008).
Antimicrobial Activity : N-sulfonamide 2-pyridones, acting as dual inhibitors of DHPS and DHFR enzymes, showed significant antimicrobial activities against various bacterial and fungal strains (Azzam et al., 2020).
Chemical Synthesis and Analysis : Studies on the synthesis, structure, and activity of various N-substituted sulfonamides have provided insights into their potential as antibacterial agents (Abbasi et al., 2016).
Membrane Science : Sulfonated polybenzothiazoles containing naphthalene units have been synthesized and evaluated for their use as proton exchange membranes, demonstrating high proton conductivities and stability (Wang et al., 2015).
HDAC6 Inhibitors in Cancer Therapy : Molecular docking studies identified compounds, including a bromonaphthalene sulfonamido hydroxybenzoic acid, as HDAC6 inhibitors with cytotoxicity against leukemia cells. This highlights the potential of such compounds in cancer therapy (Dawood et al., 2020).
Propiedades
IUPAC Name |
N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-22(2)14-28-20-13-17(9-11-19(20)24(3)21(22)25)23-29(26,27)18-10-8-15-6-4-5-7-16(15)12-18/h4-13,23H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMMANCWSMRPMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)N(C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylazepane](/img/structure/B2627748.png)
![Tert-butyl 4-[(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2627749.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)butanamide](/img/structure/B2627752.png)
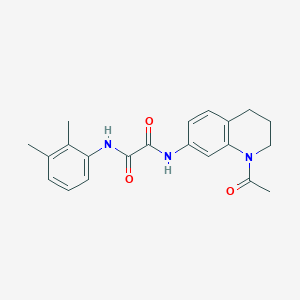
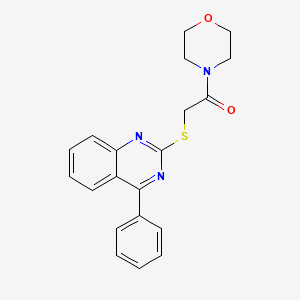

![N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide](/img/structure/B2627757.png)
